molecular formula C19H17F4N5O4S B2709298 3-(6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 1421472-61-8

3-(6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No. B2709298
CAS RN: 1421472-61-8
M. Wt: 487.43
InChI Key: GUTWEGWVROWHQE-UHFFFAOYSA-N
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Description

3-(6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H17F4N5O4S and its molecular weight is 487.43. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Computational Analysis

Research on compounds with similar structures emphasizes the importance of crystallographic studies and computational chemistry for understanding molecular interactions and properties. For instance, studies on piperazine derivatives with oxadiazole and methoxyphenyl groups have provided insights into their crystal packing, intermolecular hydrogen bonds, and molecular Hirshfeld surface analysis (Kumara et al., 2017). These analyses help in understanding the reactive sites for electrophilic and nucleophilic attacks, crucial for designing compounds with desired reactivity and stability.

Antimicrobial and Antitubercular Activity

Compounds featuring oxadiazole, piperazine, and trifluoromethyl groups have been evaluated for their potential antimicrobial and antitubercular activities. Molecular docking studies have been employed to predict the interaction of these compounds with bacterial proteins, offering a pathway for the development of new antibacterial and antitubercular agents. For example, benzene sulfonamide pyrazole oxadiazole derivatives have shown promising antimicrobial as well as antitubercular activity, highlighting their potential as leads for novel therapeutics (Shingare et al., 2022).

properties

IUPAC Name

3-[6-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]pyridin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F4N5O4S/c1-31-14-4-3-13(20)10-15(14)33(29,30)28-8-6-27(7-9-28)16-5-2-12(11-24-16)17-25-18(32-26-17)19(21,22)23/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTWEGWVROWHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F4N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole

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